methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate
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Overview
Description
Methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group and an imidazopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate typically involves multiple steps, including the formation of the imidazopyridine core and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may involve:
Formation of the Imidazopyridine Core: This step often involves cyclization reactions under specific conditions to form the imidazopyridine ring.
Introduction of the Trifluoromethoxyphenyl Group: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Final Coupling with L-Alanine: The final step involves coupling the intermediate with L-alanine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide
- Thifluzamide
Uniqueness
Methyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-alaninate is unique due to its specific structural features, such as the combination of the trifluoromethoxyphenyl group and the imidazopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H19F3N4O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate |
InChI |
InChI=1S/C18H19F3N4O4/c1-10(16(26)28-2)24-17(27)25-8-7-12-14(23-9-22-12)15(25)11-5-3-4-6-13(11)29-18(19,20)21/h3-6,9-10,15H,7-8H2,1-2H3,(H,22,23)(H,24,27)/t10-,15?/m0/s1 |
InChI Key |
IPAVPKRJBGQTJI-MYHCZTBNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=CC=C3OC(F)(F)F)N=CN2 |
Canonical SMILES |
CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=CC=C3OC(F)(F)F)N=CN2 |
Origin of Product |
United States |
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